molecular formula C15H10Cl2O B8740435 2,6-Dichlorochalcone CAS No. 59826-46-9

2,6-Dichlorochalcone

Cat. No.: B8740435
CAS No.: 59826-46-9
M. Wt: 277.1 g/mol
InChI Key: DBXDWKVTMRWZDM-MDZDMXLPSA-N
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Description

2,6-Dichlorochalcone is an organic compound belonging to the chalcone family, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the aromatic ring. Chalcones are a class of compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. The molecular formula of this compound is C15H10Cl2O, and it has a molecular weight of 277.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorochalcone typically involves the Claisen-Schmidt condensation reaction between 2,6-dichlorobenzaldehyde and acetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of heterogeneous catalysts such as potassium carbonate or basic alumina can further improve the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dichlorochalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,6-Dichlorochalcone can be compared with other chalcone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other chalcone derivatives .

Properties

CAS No.

59826-46-9

Molecular Formula

C15H10Cl2O

Molecular Weight

277.1 g/mol

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H10Cl2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+

InChI Key

DBXDWKVTMRWZDM-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(31) (Canadian Journal of Chemistry. 1968 46, 1952-6). To a solution of 2,6-dichlorobenzaldehyde (1.75 g, 10.0 mmol) and acetophenone (1.20 g, 10.0 mmol) in 30.0 ml of methanol was added 4.4 ml of 40% sodium hydroxide in water at 10° C. After stirring for 3 hours at room temperature, a solid appeared and was filtered. The precipitate was recrystallized from methanol to afford 1.68 g (60.6%) of yellow needles: mp 84.5-85.3° C. (lit. mp 83° C. Kuck and Grutzmacher, Org. Mass. Spect. 1978, 13, 90-102). 1H NMR (250 MHz) δ 8.05-8.01 (m, 2H), 7.90-7.84 (d, 1H), 7.70-7.64 (d, 1H), 7.62-7.48 (m, 3H), 7.41-7.37 (d, 2H), 7.24-7.18 (dd, 1H); 13C NMR (62.7 MHz) 190.3, 139.0, 135.3 133.3 132.8, 130.7, 130.0, 129.0, 128.9 ppm.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
yellow needles
Yield
60.6%

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